1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one
Overview
Description
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine rings.
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one undergoes various chemical reactions, including:
Scientific Research Applications
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in their specific ring fusion and functional groups.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: This compound also features a fused pyridine ring but has different biological activities and applications.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,2,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-11-8-6(4-10-7)2-1-3-9-8/h1-3H,4-5H2,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFRJPQCMSYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NCC(=O)N1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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